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For Researchers, Scientists, and Drug Development Professionals

Abstract
PQR626 is a potent, selective, and orally bioavailable small molecule inhibitor of the

mechanistic target of rapamycin (mTOR). Developed for the treatment of neurological

disorders, its excellent brain penetrance distinguishes it from other mTOR inhibitors. This

document provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and preclinical data of PQR626, intended to serve as a

technical resource for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties
PQR626, systematically named 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-

((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine, is a rapamycin derivative.[1][2] Its

chemical structure is characterized by a triazine core substituted with two distinct morpholine

moieties and a difluoromethyl-pyridinyl group.[2][3]

Table 1: Physicochemical Properties of PQR626
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Property Value Reference

IUPAC Name

4-(Difluoromethyl)-5-(4-

((3R,5S)-3,5-

dimethylmorpholino)-6-((R)-3-

methylmorpholino)-1,3,5-

triazin-2-yl)pyridin-2-amine

[2]

CAS Number 1927857-98-4 [1]

Molecular Formula C₂₀H₂₇F₂N₇O₂ [4]

Molecular Weight 435.47 g/mol [1][4]

Mechanism of Action and Signaling Pathway
PQR626 is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR Complex 1

(mTORC1) and mTORC2.[3][5] The mTOR signaling pathway is a critical regulator of cell

growth, proliferation, metabolism, and survival.[6] Hyperactivation of this pathway is implicated

in various cancers and neurological disorders.[2][7] By inhibiting mTOR, PQR626 effectively

modulates downstream signaling, including the phosphorylation of key effector proteins such as

S6 ribosomal protein (S6) and protein kinase B (PKB/Akt).[2][4]
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Figure 1: PQR626 Inhibition of the mTOR Signaling Pathway.
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Preclinical Pharmacology
In Vitro Potency
PQR626 demonstrates potent inhibition of mTOR kinase activity.

Table 2: In Vitro Inhibitory Activity of PQR626

Parameter Value Reference

mTOR IC₅₀ 5 nM [1][4]

mTOR Kᵢ 3.6 nM [1]

Cellular pPKB (S473) IC₅₀ 197 nM [4]

Cellular pS6 (S235/S236) IC₅₀ 87 nM [4]

In Vivo Pharmacokinetics
PQR626 exhibits excellent oral bioavailability and brain penetration in preclinical models.

Table 3: Pharmacokinetic Parameters of PQR626

Species Dose
Brain/Plasma
Ratio

Terminal Half-
life (t₁₂)

Reference

Mice (C57BL/6J) 10 mg/kg p.o. ~1.8:1 3.0 h [4][5]

Rats (Sprague

Dawley)
Not specified ~1.4:1 Not specified [5]

In Vivo Efficacy
In a mouse model of Tuberous Sclerosis Complex (TSC), a neurological disorder characterized

by mTOR hyperactivation, PQR626 demonstrated significant therapeutic efficacy.[2][8]

Treatment with PQR626 at 50 mg/kg twice daily significantly reduced mortality in Tsc1 knockout

mice.[2][5]
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Experimental Protocols
In-Cell Western Assay for Cellular Potency
Objective: To determine the cellular IC₅₀ values of PQR626 for the inhibition of pPKB (Ser473)

and pS6 (Ser235/236).

Methodology:

A2058 melanoma cells are treated with a serial dilution of PQR626 (e.g., 0.04-5 μM) for 1

hour.[4]

Following treatment, cells are fixed and permeabilized.

Cells are incubated with primary antibodies specific for phosphorylated PKB (Ser473) and

phosphorylated S6 (Ser235/236), along with a normalization antibody.

After washing, cells are incubated with corresponding infrared dye-conjugated secondary

antibodies.

The plates are scanned on an infrared imaging system, and the fluorescence intensities are

quantified.

IC₅₀ values are calculated from the dose-response curves.[3]
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Figure 2: Workflow for In-Cell Western Assay.
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Western Blot Analysis of mTOR Signaling Inhibition in
Murine Brain
Objective: To assess the in vivo inhibition of mTOR signaling by PQR626 in the brain.

Methodology:

Female C57BL/6J mice are treated with PQR626 (e.g., 25 mg/kg, p.o.) or vehicle.[2]

At specified time points (e.g., 30 minutes), brain cortex is collected.[2][6]

The tissue is lysed, and protein concentration is determined.[2]

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[2][6]

The membrane is immunoblotted with primary antibodies against pPKB, pS6, total PKB, and

a loading control (e.g., α-tubulin).[2]

Following incubation with HRP-conjugated secondary antibodies, the signal is detected using

enhanced chemiluminescence.[2][6]

Protein bands are quantified using densitometry software (e.g., ImageJ).[2]

Conclusion
PQR626 is a promising, next-generation mTOR inhibitor with a unique profile of high potency,

selectivity, and excellent brain permeability. Its robust preclinical efficacy in a relevant

neurological disease model, coupled with favorable pharmacokinetic properties, positions it as

a strong candidate for further clinical development for the treatment of central nervous system

disorders characterized by mTOR pathway dysregulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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